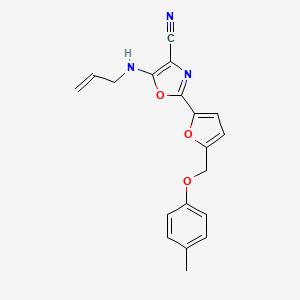

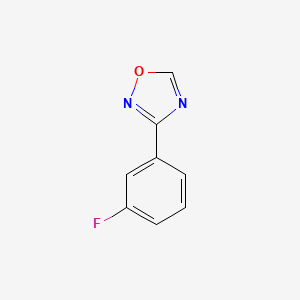

5-(哌嗪-1-基)-4H-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives are widely used in medicinal chemistry and have a broad range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazin-1-yl substituted unfused heterobiaryls has been reported. The process involves systematic structural changes of the pyrimidine core moiety to quinazoline, pyridine, and benzene, changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .Chemical Reactions Analysis

The chemical reactions involving piperazin-1-yl substituted unfused heterobiaryls have been studied. The reactions include systematic structural changes of the pyrimidine core moiety .科学研究应用

多巴胺D3受体配体

5-(哌嗪-1-基)-4H-1,2,4-三唑-3-胺:及其衍生物已被研究为选择性多巴胺D3受体配体。物质使用障碍(SUD)仍然是一个重大的医学挑战,特别是对于可卡因等药物。D3多巴胺受体已成为治疗可卡因使用障碍的潜在治疗靶点。研究人员已鉴定出功能化的5-(4-芳基哌嗪-1-基)-N-芳基戊酰胺作为有效的D3结合剂,对D2受体的选择性中等至高。 与初始先导化合物相比,这些化合物具有改善的溶解度 .

抗菌和抗结核特性

哌嗪衍生物,包括5-(哌嗪-1-基)-4H-1,2,4-三唑-3-胺,在抗菌和抗结核应用中显示出希望。它们的化学结构有助于它们对抗细菌和分枝杆菌病原体。 进一步的研究探讨了它们作为对抗传染病的新型药物的潜力.

DNA损伤反应调节

与5-(哌嗪-1-基)-4H-1,2,4-三唑-3-胺相关的化合物已被研究其对DNA损伤反应途径的影响。例如,某些衍生物会增加癌细胞中H2AX的磷酸化,H2AX是DNA双链断裂的标志。 这表明它在癌症治疗中具有潜在作用,特别是在与其他DNA修复抑制剂联合使用时 .

抗癌评估

功能化的2-芳基-5-(4-哌嗪-1-基)恶唑和5-[(4-芳基磺酰基)哌嗪-1-基]-2-苯基恶唑与我们的化合物具有结构特征,已被合成并评估其抗癌特性。恶唑代表一类具有多种生物活性的通用化合物,使其成为药物化学中的有吸引力的目标。 研究人员继续探索它们作为新型抗癌药物的潜力 .

5-HT7受体配体

在血清素受体调节领域,已合成哌嗪-1-基取代的未融合杂芳基作为5-HT7受体的配体。了解影响结合亲和力的结构特征为药物开发提供了宝贵的见解。 值得注意的是,与5-(哌嗪-1-基)-4H-1,2,4-三唑-3-胺相关的化合物已成为这项研究的一部分 .

神经递质研究

最后,多巴胺(5)作为一种神经递质在中枢神经系统中发挥着至关重要的作用。 它对运动、行为动机和学习的影响突出了像5-(哌嗪-1-基)-4H-1,2,4-三唑-3-胺这样的化合物在神经药理学研究中的重要性 .

作用机制

Target of Action

Compounds with similar structures, such as piperaquine and other piperazine derivatives , have been found to interact with various targets like Plasmodium falciparum’s haem detoxification pathway and histamine H3 and sigma-1 receptors .

Mode of Action

falciparum . This mechanism is expected to be similar to that of chloroquine .

Biochemical Pathways

For instance, piperaquine disrupts the detoxification of host heme in parasites , and certain piperazine derivatives have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) .

Pharmacokinetics

Piperaquine, a structurally similar compound, is known to be slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggesting enterohepatic recycling .

Result of Action

For instance, certain piperazine derivatives have been found to induce apoptosis of tumor cells at concentrations of approximately 30-100 nM .

Action Environment

It’s worth noting that many drugs’ efficacy and stability can be influenced by factors such as temperature, ph, and presence of other substances .

实验室实验的优点和局限性

One advantage of using PTA in lab experiments is its potent antitumor, antifungal, and antibacterial activity. PTA has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further research. However, one limitation of using PTA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research on PTA. One direction is to study the potential use of PTA in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate the potential use of PTA in the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration route of PTA for in vivo studies. Overall, PTA has shown promising potential for the development of novel therapeutics for various diseases.

合成方法

PTA can be synthesized using various methods, including refluxing 3-amino-1,2,4-triazole, and piperazine in ethanol, and using a copper-catalyzed azide-alkyne cycloaddition reaction. The latter method has been found to produce higher yields of PTA. The purity of the synthesized PTA can be determined using techniques such as HPLC and NMR.

安全和危害

属性

IUPAC Name |

3-piperazin-1-yl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H3,7,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMVZCCVRIVQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)